3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromobenzyl group, an ethoxy group, and a prop-2-en-1-yl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:
Etherification: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base such as sodium ethoxide.
Aldehyde Formation: The aldehyde group can be introduced through a formylation reaction, typically using a Vilsmeier-Haack reagent (formed from dimethylformamide and phosphorus oxychloride).
Allylation: The prop-2-en-1-yl group can be introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: 4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzoic acid.
Reduction: 4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzyl alcohol.
Substitution: 4-[(4-Azidobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde.
Scientific Research Applications
3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the design and synthesis of novel materials with unique properties, such as liquid crystals and polymers.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
4-[(4-Methylbenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde: Similar structure but with a methyl group instead of a bromine atom.
4-[(4-Fluorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be readily substituted with other functional groups, providing versatility in synthetic applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-ethoxy-5-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO3/c1-3-5-16-10-15(12-21)11-18(22-4-2)19(16)23-13-14-6-8-17(20)9-7-14/h3,6-12H,1,4-5,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQNXGVHACDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Br)CC=C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.